molecular formula C14H18S2 B061625 5-Hexyl-2,2'-bithiophene CAS No. 173448-31-2

5-Hexyl-2,2'-bithiophene

Cat. No. B061625
Key on ui cas rn: 173448-31-2
M. Wt: 250.4 g/mol
InChI Key: NUONHINJVGHSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09139774B2

Procedure details

Under a light shielded condition, a 5-hexyl-2,2′-bithiophene (0.66 g, 2.63 mmol)/DMF (10 mL) solution was added to NBS (0.56 g, 3.16 mmol) and reacted for one hour. The reaction mixture was then washed with water and was extracted with diethyl ether. The organic layer was dried with MgSO4, and then the solvent was removed.
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[S:11][C:10]([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C1C(=O)N([Br:24])C(=O)C1>CN(C=O)C>[Br:24][C:14]1[S:13][C:12]([C:10]2[S:11][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:8][CH:9]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
C(CCCCC)C1=CC=C(S1)C=1SC=CC1
Name
Quantity
0.56 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for one hour
Duration
1 h
WASH
Type
WASH
Details
The reaction mixture was then washed with water
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(S1)C=1SC(=CC1)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.